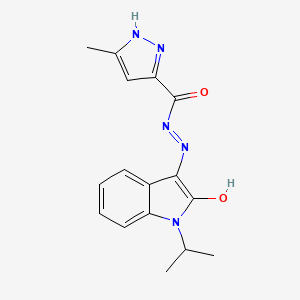![molecular formula C18H19NO2 B5797035 2-[(3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5797035.png)
2-[(3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline (MPAT) is a synthetic compound that has attracted attention in the scientific community due to its potential therapeutic applications. MPAT belongs to the class of tetrahydroisoquinoline derivatives, which have been extensively studied for their pharmacological properties.
Mechanism of Action
The exact mechanism of action of 2-[(3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to act as a dopamine receptor agonist and to inhibit the reuptake of dopamine. 2-[(3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline may also modulate the activity of other neurotransmitters, such as serotonin and norepinephrine.
Biochemical and physiological effects:
2-[(3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline has been shown to have a variety of biochemical and physiological effects. 2-[(3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline has been shown to increase dopamine levels in the brain, which may be beneficial in the treatment of Parkinson's disease. 2-[(3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of Alzheimer's disease and depression.
Advantages and Limitations for Lab Experiments
2-[(3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments, including its synthetic accessibility and its potential therapeutic applications. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 2-[(3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline. One direction is to investigate its potential therapeutic applications in other diseases, such as schizophrenia and addiction. Another direction is to further investigate its mechanism of action and to develop more potent and selective derivatives. Additionally, research could focus on the development of novel synthetic methods for 2-[(3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline and related compounds. Overall, 2-[(3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline has the potential to be a valuable tool in the development of new therapies for various neurological and psychiatric diseases.
Synthesis Methods
2-[(3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Mannich reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine to form a tetrahydroisoquinoline ring system. The Mannich reaction involves the condensation of an aldehyde or ketone with an amine and a carbonyl compound to form a β-amino carbonyl compound, which can be cyclized to form a tetrahydroisoquinoline ring system.
Scientific Research Applications
2-[(3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline has been investigated for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and depression. 2-[(3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline has been shown to have neuroprotective effects and to increase dopamine levels in the brain, which may be beneficial in the treatment of Parkinson's disease. 2-[(3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of Alzheimer's disease and depression.
properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(3-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-14-5-4-8-17(11-14)21-13-18(20)19-10-9-15-6-2-3-7-16(15)12-19/h2-8,11H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKGQPMYUFMANU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201218 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(3-methylphenoxy)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide](/img/structure/B5796959.png)

![N-(4-{N-[(3-chloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)methanesulfonamide](/img/structure/B5796981.png)
![N-(2,4-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5796993.png)


![5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5797004.png)


![2-(4-chlorophenoxy)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-methylpropanohydrazide](/img/structure/B5797029.png)


![4-[(4-methoxyphenoxy)methyl]-5-methyl-2-furoic acid](/img/structure/B5797045.png)
